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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of several prominent

pan-Pim kinase inhibitors. The information presented is supported by experimental data to aid

in the evaluation and selection of compounds for further research and development.

Introduction to Pim Kinases and Their Inhibition
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key

regulators of cell survival, proliferation, and apoptosis.[1] Unlike many other kinases, Pim

kinases are constitutively active upon expression and are primarily regulated at the level of

transcription and protein stability.[2] Their expression is induced by a variety of cytokine and

growth factor signaling pathways, most notably the JAK/STAT pathway.[2][3] Overexpression of

Pim kinases is a hallmark of various hematological malignancies and solid tumors, making

them attractive targets for cancer therapy.[1]

Pan-Pim kinase inhibitors, which target all three isoforms, are of significant interest as they may

offer a more comprehensive blockade of Pim-driven oncogenic signaling and potentially

circumvent resistance mechanisms associated with the functional redundancy of the three

isoforms.[4] This guide focuses on a comparative analysis of the selectivity of several well-

characterized pan-Pim kinase inhibitors.
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Comparative Selectivity of Pan-Pim Kinase
Inhibitors
The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity

and confound experimental results. The following table summarizes the biochemical potency of

several pan-Pim kinase inhibitors against the three Pim isoforms.

Table 1: Biochemical Potency of Selected Pan-Pim Kinase Inhibitors

Inhibitor Pim-1 Pim-2 Pim-3
Primary
Target(s)

SGI-1776 7 nM (IC₅₀)[5][6]
363 nM (IC₅₀)[5]

[6]

69 nM (IC₅₀)[5]

[6]

Pim-1, Flt-3,

Haspin

AZD1208 0.4 nM (IC₅₀)[7] 5.0 nM (IC₅₀)[7] 1.9 nM (IC₅₀)[7] Pan-Pim

GDC-0339 0.03 nM (Kᵢ)[8] 0.1 nM (Kᵢ)[8] 0.02 nM (Kᵢ)[8] Pan-Pim

PIM447

(LGH447)
6 pM (Kᵢ)[9][10] 18 pM (Kᵢ)[9][10] 9 pM (Kᵢ)[9][10] Pan-Pim

CX-6258 5 nM (IC₅₀)[11] 25 nM (IC₅₀)[11] 16 nM (IC₅₀)[11] Pan-Pim

Table 2: Off-Target Selectivity Profile of Pan-Pim Kinase Inhibitors
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Inhibitor Kinase Panel Size
Selectivity
Summary

Notable Off-Targets

SGI-1776 >200 Kinases[6]

Potently inhibits Flt-3

and Haspin kinases.

[12]

Flt-3 (IC₅₀=44 nM),

Haspin (IC₅₀=34 nM)

[12]

AZD1208 442 Kinases[13][14]
Highly selective for

Pim kinases.[13]

13 other kinases

inhibited by ≥50% at 1

µM.[13]

GDC-0339 Not specified

Good selectivity

against other kinases.

[15]

Not specified

PIM447 (LGH447) 68 Kinases[10]
Highly selective for

Pim kinases.

GSK3β, PKN1, and

PKCτ (at >10⁵-fold

higher concentrations)

[7][10]

CX-6258 Not specified
Excellent kinase

selectivity.[16]
Flt-3 (IC₅₀=134 nM)[4]

Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their activity is measured,

the following diagrams illustrate the Pim kinase signaling pathway and a general experimental

workflow for assessing inhibitor selectivity.
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Caption: Simplified Pim kinase signaling pathway.
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Caption: Experimental workflow for kinase inhibitor selectivity.
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Experimental Protocols
The following are generalized protocols for common biochemical and cell-based assays used

to determine kinase inhibitor selectivity.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Purified Pim kinase (Pim-1, Pim-2, or Pim-3)

Kinase substrate (e.g., a specific peptide)

ATP

Test inhibitor compounds

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

White, opaque multi-well plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test inhibitor.

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a

specified time (e.g., 60 minutes).
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Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction

and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP

produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room

temperature.[17]

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blot for
Phospho-Substrate)
This assay measures the ability of an inhibitor to block the phosphorylation of a known Pim

kinase substrate within a cellular context.

Materials:

Cancer cell line known to express Pim kinases (e.g., MOLM-16)

Cell culture medium and supplements

Test inhibitor compounds

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD)

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

Chemiluminescent substrate

Protein electrophoresis and Western blotting equipment

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol.pdf?rev=a72ee40524444ed78a51e48d41a0a3fb
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol.pdf?rev=a72ee40524444ed78a51e48d41a0a3fb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat the

cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by

SDS-PAGE and transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for

the phosphorylated Pim kinase substrate. Subsequently, incubate with an appropriate HRP-

conjugated secondary antibody.

Detection: Add a chemiluminescent substrate and capture the signal using an imaging

system.

Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize

to a loading control (e.g., total substrate or a housekeeping protein like GAPDH). Determine

the concentration of inhibitor that causes a 50% reduction in substrate phosphorylation

(IC₅₀).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3276706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3276706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2774551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2774551/
https://www.selleckchem.com/subunits/Pim1_Pim_selpan.html
https://www.medchemexpress.com/GDC-0339.html
https://www.medchemexpress.com/PIM447.html
https://www.selleckchem.com/products/pim447-lgh447.html
https://www.medchemexpress.com/cx-6258.html
https://www.probechem.com/products_SGI-1776.html
https://ashpublications.org/blood/article/123/6/905/32601/AZD1208-a-potent-and-selective-pan-Pim-kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://www.bioworld.com/articles/641446-genentech-presents-novel-series-of-pan-pim-kinase-inhibitors-candidate-disclosed?v=preview
https://www.medkoo.com/products/6099
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol.pdf?rev=a72ee40524444ed78a51e48d41a0a3fb
https://www.benchchem.com/product/b10761755#comparing-pan-pim-kinase-inhibitor-selectivity
https://www.benchchem.com/product/b10761755#comparing-pan-pim-kinase-inhibitor-selectivity
https://www.benchchem.com/product/b10761755#comparing-pan-pim-kinase-inhibitor-selectivity
https://www.benchchem.com/product/b10761755#comparing-pan-pim-kinase-inhibitor-selectivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10761755?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

